chemical structure and properties of 2-Bromo-5-cyclopropylbenzoic acid
chemical structure and properties of 2-Bromo-5-cyclopropylbenzoic acid
This guide serves as a technical reference for 2-Bromo-5-cyclopropylbenzoic acid , a specialized intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and voltage-gated sodium channel (Nav1.7) inhibitors.[1][2]
A Critical Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
2-Bromo-5-cyclopropylbenzoic acid (CAS 1692662-86-4) is a bifunctional aromatic building block characterized by a sterically demanding cyclopropyl group at the meta position and a reactive bromine handle at the ortho position relative to the carboxylic acid.[3] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C-5 cyclopropyl group provides metabolic stability and lipophilicity, while the C-2 bromine allows for late-stage diversification via metal-catalyzed cross-coupling reactions.
Chemical Identity & Physical Properties[4]
| Property | Data |
| CAS Number | 1692662-86-4 |
| IUPAC Name | 2-Bromo-5-cyclopropylbenzoic acid |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water |
| pKa (Predicted) | ~2.8 (Acidic due to ortho-bromo electron withdrawal) |
| SMILES | OC(=O)C1=CC(C2CC2)=CC=C1Br |
Synthetic Methodology
The industrial preparation of 2-Bromo-5-cyclopropylbenzoic acid relies on exploiting the reactivity difference between aryl iodides and aryl bromides. The most robust pathway utilizes 2-bromo-5-iodobenzoic acid as the starting material.
Protocol: Chemoselective Suzuki-Miyaura Coupling
Rationale: The C-I bond is significantly weaker and more reactive toward oxidative addition by Palladium(0) than the C-Br bond. This allows the installation of the cyclopropyl group at C-5 without disturbing the bromine at C-2.
Step-by-Step Workflow:
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Precursor Preparation:
-
Selective Coupling (The Critical Step):
-
Reagents: 2-Bromo-5-iodobenzoic acid (1.0 eq), Cyclopropylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄.
-
Base: K₃PO₄ (3.0 eq) or Cs₂CO₃.
-
Solvent: Toluene/Water (10:1) or Dioxane/Water.
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Conditions: Heat to 80-90°C for 4-12 hours under Argon.
-
Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc.
-
Self-Validating Checkpoint:
-
Monitor via HPLC/LC-MS: The starting material (iodo-species) should disappear. If the bis-cyclopropyl product (coupling at both Br and I sites) is observed, lower the temperature or reduce catalyst loading. The C-2 Bromine is sterically hindered by the carboxylic acid, further aiding selectivity.
Visual Synthesis Pathway
Figure 1: Chemoselective synthesis exploiting the reactivity differential between Aryl-I and Aryl-Br bonds.
Structural Utility in Drug Design
This scaffold is highly valued because it addresses three common challenges in medicinal chemistry simultaneously:
-
Metabolic Stability (C-5 Cyclopropyl):
-
The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but lacks the benzylic hydrogens susceptible to rapid CYP450 oxidation. This extends the half-life (
) of the final drug molecule. - -like character of the cyclopropane C-C bonds reduces the propensity for radical abstraction.
-
-
Orthogonal Functionalization (C-1 & C-2):
-
C-1 (COOH): Can be converted to amides, esters, or heterocycles (e.g., oxadiazoles) to modulate solubility and target binding.
-
C-2 (Br): Remains intact after the initial synthesis. It serves as a handle for a second cross-coupling (Suzuki, Buchwald-Hartwig) to attach complex pharmacophores, such as aryl sulfonamides (COX-2 inhibitors) or heteroaromatics.
-
-
Conformational Restriction:
-
The bulk of the cyclopropyl group and the ortho-bromo substituent forces the carboxylic acid (or its derivative) to twist out of planarity with the phenyl ring. This "atropisomeric bias" is often critical for binding to narrow enzyme pockets, such as those in Nav1.7 channels.
-
Reactivity Logic Map
Figure 2: Orthogonal reactivity map showing the distinct roles of each functional site.
Applications & References
This intermediate is primarily cited in the development of:
-
COX-2 Selective Inhibitors: Used to construct the phenylacetic acid core found in Coxib-class anti-inflammatories.[2] The cyclopropyl group improves selectivity for the COX-2 hydrophobic pocket over COX-1.
-
Nav1.7 Sodium Channel Blockers: Used in the synthesis of sulfonamide-based inhibitors for chronic pain management, where the scaffold provides the necessary lipophilicity to penetrate the CNS.
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Manipulate in a fume hood. Avoid dust generation.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.
References
-
Synthesis of 2-bromo-5-iodobenzoic acid (Precursor): Preparation method of 2-bromo-5-iodobenzoic acid. Patent WO2014201173A1.
-
Suzuki Coupling Methodology: Substituted amino phenylacetic acids, derivatives thereof... as COX-2 inhibitors. Patent WO2004048314A1.[7] (Describes the use of cyclopropylboronic acid coupling).
-
Cyclopropyl Group Properties: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem. 2016.
-
Commercial Identity: 2-Bromo-5-cyclopropylbenzoic acid Product Page. ChemicalBook/Sigma-Aldrich.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors - Google Patents [patents.google.com]
- 3. 1237073-59-4|2-Bromo-4-cyclopropylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 2-Bromo-5-iodobenzoic acid | CAS 25252-00-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 717880-58-5 | Methyl 2-bromo-5-iodobenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
